Diphemanil methylsulfate

Catalog No.
S526256
CAS No.
62-97-5
M.F
C20H24N·CH3O4S
M. Wt
389.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphemanil methylsulfate

CAS Number

62-97-5

Product Name

Diphemanil methylsulfate

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate

Molecular Formula

C20H24N·CH3O4S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BREMLQBSKCSNNH-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-4-piperidylidene-1,1-diphenylmethane Methylsulfate; Diphemanil mesylate

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]

Early research, primarily conducted in the 1960s and 1970s, investigated the use of DMS in treating infants with vagal hypertonia associated with conditions like pylorospasm (narrowing of the pylorus muscle in the stomach) and gastroesophageal reflux disease (GERD) []. These studies explored the effectiveness of DMS in alleviating symptoms and improving overall health outcomes in infants.

Other Research Applications

Beyond its historical use in vagal hypertonia research, DMS has been explored in other scientific investigations, including:

  • Frey's syndrome: This condition involves abnormal sweating on the face triggered by eating, often following surgery for parotid gland tumors. Studies have evaluated the effectiveness of topical DMS in reducing sweating associated with Frey's syndrome, with some limited success reported [].
  • Hyperhidrosis: DMS has also been investigated as a potential treatment for excessive sweating, particularly in the hands and feet. While some studies suggest its potential benefit, further research is needed to establish its efficacy and safety compared to other options [].

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White to off-white Solid

UNII

W2ZG23MGYI

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Bronchodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

62-97-5

Wikipedia

Diphemanil methylsulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types